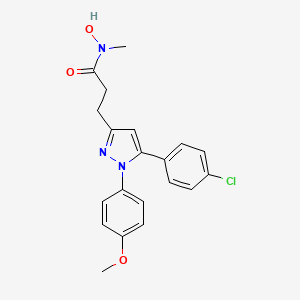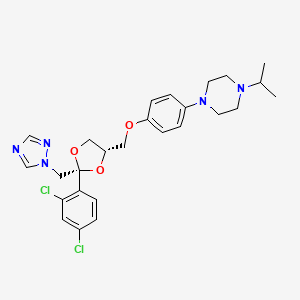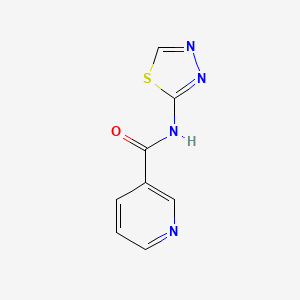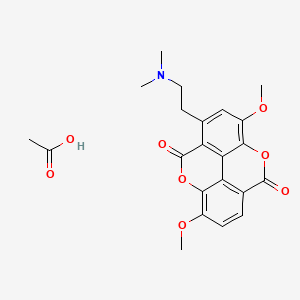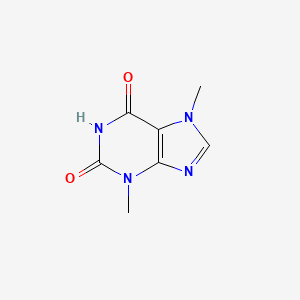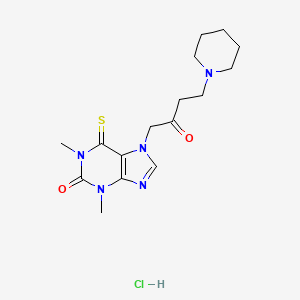
硫靛
描述
Thioindigo is an organosulfur compound used to dye polyester fabric . It is a synthetic dye related to the plant-derived dye indigo, replacing two NH groups with two sulfur atoms to create a shade of pink .
Synthesis Analysis
Thioindigo is generated by the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid . The resulting thioether cyclizes to 2-hydroxy thianaphthene, which is easily converted to thioindigo . Thioindigo immediately gave a red-violet solution when combined with Cp*2Cr, and the color changed to red-brown after one hour .Molecular Structure Analysis
The interaction of thioindigo and the phyllosilicate clay sepiolite is investigated using density functional theory (DFT) and molecular orbital theory (MO) . The thioindigo molecule distorts from its planar structure, a behavior consistent with a color change .Chemical Reactions Analysis
Reaction of decamethylchromocene (Cp* 2 Cr) with thioindigo (TI) yields a coordination complex {[TI-(μ 2-O), (μ-O)]CpCr} 2 ·C 6 H 14 (1) in which one Cp ligand in Cp* 2 Cr is substituted by TI .Physical And Chemical Properties Analysis
Thioindigo has a molar mass of 296.36 g·mol −1, appears as a red solid, and has a melting point of 280 °C . It is insoluble in water but soluble in ethanol and xylene .科学研究应用
软物质材料
硫靛: 已被用于开发软物质材料,特别是在聚合物水凝胶的创建中 。这些水凝胶表现出显著的光开关特性,这意味着它们的光学和物理特性可以通过光改变。 这对于创建能够响应外部刺激(例如光)而改变其刚度的材料特别有用,使其适用于软机器人和自适应透镜等应用 .
光动力疗法
由于其荧光特性,硫靛正作为光动力疗法 (PDT) 中的潜在药物进行探索 。PDT 是一种使用光敏化合物在暴露于特定波长光时产生活性氧物种的治疗方法,然后可以杀死癌细胞或病原体。硫靛在红光谱中发荧光的能力使其成为 PDT 应用中更深层组织穿透的候选者。
生物成像
硫靛衍生物正在开发用于生物成像。 它们的红色荧光允许更深层的组织穿透和更低的背景噪声,这对于在复杂的生物系统中成像是有利的 。这可以增强医学研究和诊断中细胞结构和过程的可视化。
分子传感
研究人员正在研究硫靛在分子传感器设计中的应用。 这些传感器可以通过改变其结合时的荧光特性来检测特定分子或离子的存在 。这些传感器在环境监测、医疗诊断和生物化学研究中非常有价值。
有机电子
在有机电子领域,硫靛基化合物被用作合成共轭聚合物中缺电子结构单元 。这些聚合物在有机场效应晶体管 (OFET) 中有应用,有机场效应晶体管 (OFET) 是柔性电子设备、太阳能电池和发光二极管 (LED) 的基本组成部分。
光致变色器件
硫靛的光致变色性质,即它在暴露于光线下可以可逆地在不同的异构体形式之间转换,使其适用于光致变色器件 。这些器件可以响应光而改变颜色或透明度,并在智能窗户、太阳镜和显示技术中具有应用。
未来方向
Thioindigos are being studied for their potential in advanced applications in soft matter materials and biology-related research . They can be synthetically tailored for research on molecular machines and switches, studies of photoisomerization mechanisms, or in the generation of smart and addressable materials .
作用机制
Target of Action
Thioindigo, also known as Isothioindigo, Durindone Red B, or Fluorescent Red Dye, primarily targets polymer main chains . It is incorporated into these chains, enabling the formation of visible light-responsive hydrogels . This integration is achieved through a covalent insertion strategy .
Mode of Action
Thioindigo is a visible light-responsive photoswitch . It has excellent spatial control over the conformational change between its trans- and cis- isomers . This change is enabled by photonic fields, resulting in a 180º rotation of the aromatic structure around the central C=C bond . The optimal wavelength for the reversible trans-/cis- isomerisation of thioindigo was elucidated by constructing a detailed photochemical action plot of their switching efficiencies at
生化分析
Biochemical Properties
Thioindigo plays a significant role in biochemical reactions due to its ability to act as a photoswitch. This compound can reversibly interconvert between its trans- and cis- isomers upon exposure to visible light, allowing precise spatial and temporal control over its conformational state . Thioindigo interacts with various biomolecules, including enzymes and proteins, through its sulfur atoms and carbonyl groups. These interactions often involve covalent bonding or coordination with metal ions, influencing the activity and stability of the biomolecules . For instance, thioindigo can form coordination complexes with transition metals, which can modulate the catalytic activity of metalloenzymes .
Cellular Effects
Thioindigo has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows researchers to manipulate cellular functions with high precision. Thioindigo-containing hydrogels have been found to be non-toxic to cells, making them suitable for biological applications . Additionally, thioindigo can influence mechanotransduction processes by altering the stiffness of hydrogels in response to light, thereby affecting cell-material interactions .
Molecular Mechanism
At the molecular level, thioindigo exerts its effects through its photoisomerization properties. The reversible switching between trans- and cis- isomers involves changes in the compound’s electronic structure, which can affect its binding interactions with biomolecules . Thioindigo can act as an inhibitor or activator of enzymes by altering their conformation or by competing with natural substrates for binding sites . Furthermore, the compound’s ability to modulate gene expression is linked to its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thioindigo can change over time due to its stability and degradation properties. Thioindigo is generally stable under ambient conditions, but its photoisomerization can be influenced by factors such as light intensity and wavelength . Long-term studies have shown that thioindigo-containing hydrogels maintain their photoswitching capabilities and non-toxic nature over extended periods, making them reliable tools for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of thioindigo vary with different dosages in animal models. At low doses, thioindigo has been found to be non-toxic and effective in modulating cellular functions through its photoisomerization properties . At high doses, thioindigo may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
Thioindigo is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Thioindigo’s impact on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, thioindigo is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to specific proteins can facilitate its localization to particular cellular compartments . Thioindigo’s distribution is also influenced by its photoisomerization state, with the trans- and cis- isomers exhibiting different affinities for cellular components .
Subcellular Localization
Thioindigo’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting peptides or nuclear localization signals . Thioindigo’s activity and function can be modulated by its localization, with different isomers exhibiting distinct effects on cellular processes .
属性
IUPAC Name |
(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDBUYBGJYFFP-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
522-75-8 | |
| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thioindigo?
A1: Thioindigo has a molecular formula of C16H8O2S2 and a molecular weight of 308.38 g/mol. []
Q2: What are the key spectroscopic features of thioindigo?
A2: Thioindigo displays a characteristic absorption maximum (λmax) in the visible region, typically around 500-550 nm, responsible for its deep red color. [] The exact position of the λmax can be influenced by factors such as solvent polarity and substituents on the aromatic rings. [, ]
Q3: How does the structure of thioindigo compare to indigo?
A3: Thioindigo is structurally similar to indigo, with the key difference being the substitution of the two NH groups in indigo with sulfur atoms in thioindigo. [] This substitution influences the electronic properties and consequently, the spectroscopic behavior of thioindigo compared to indigo. []
Q4: Is thioindigo photochromic? What type of photoisomerization does it undergo?
A4: Yes, thioindigo exhibits photochromism. [] Upon irradiation with specific wavelengths of light, it undergoes reversible trans-cis isomerization around the central C=C double bond. [, , , , ]
Q5: How does the photoisomerization of thioindigo affect its properties?
A5: Trans-cis isomerization significantly impacts thioindigo's properties, including absorption spectra, dipole moment, and potential for intermolecular interactions. [] For instance, the trans isomer typically has a higher dipole moment compared to the cis isomer. []
Q6: What factors influence the photoisomerization kinetics of thioindigo?
A6: Several factors impact thioindigo's photoisomerization kinetics, including:
- Solvent polarity: More polar solvents tend to stabilize the cis isomer, influencing the photostationary state composition. []
- Substituents: Electron-donating and electron-withdrawing groups on the aromatic rings can alter the energy levels of the excited states, affecting the isomerization rate. [, ]
- Temperature: Temperature influences the thermal relaxation rate from the cis to trans isomer. []
Q7: Can the photoisomerization of thioindigo be exploited for applications?
A7: Yes, the reversible photoisomerization of thioindigo makes it a promising candidate for applications like:
- Molecular switches: Its ability to switch between two distinct states upon light irradiation makes it suitable for developing molecular switches. [, ]
- Photoresponsive materials: Incorporation of thioindigo into polymers or liquid crystals can yield materials with light-tunable properties. [, , ]
Q8: How is thioindigo used in liquid crystal applications?
A8: Chiral thioindigo derivatives can be incorporated as dopants in liquid crystal hosts to induce or modify ferroelectric properties. [, , , , ]
Q9: How does the photoisomerization of thioindigo affect the liquid crystal properties?
A9: Photoisomerization of thioindigo dopants within a liquid crystal host can alter the spontaneous polarization (PS) of the system. [, , , , ] This effect stems from changes in the dipole moment and steric interactions of the thioindigo molecule upon isomerization. [, ]
Q10: Can thioindigo be used to achieve photoinduced inversion of spontaneous polarization in liquid crystals?
A10: Yes, researchers have designed specific chiral thioindigo dopants with strategically placed substituents that enable photoinduced inversion of PS in ferroelectric liquid crystals. [, ]
Q11: How does thioindigo interact with clay minerals?
A11: Studies investigating thioindigo's interaction with palygorskite (a clay mineral) suggest a combination of hydrogen bonding and metal-oxygen bonding contribute to the formation of stable dye-clay complexes. [, ]
Q12: What is the significance of thioindigo's interaction with clay minerals?
A12: Understanding the interaction between thioindigo and clay minerals provides insights into the creation of historical pigments like Maya Blue and Maya Purple, where indigoid dyes were combined with palygorskite. [, ]
Q13: Have computational methods been used to study thioindigo?
A13: Yes, computational chemistry techniques like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate various aspects of thioindigo, including:
- Electronic structure: DFT calculations help understand the electronic transitions responsible for the absorption spectra of thioindigo and its derivatives. [, ]
- Structure-property relationships: Computational studies enable the investigation of how substituents on thioindigo's aromatic rings influence its electronic properties, photoisomerization behavior, and interactions with other molecules. [, ]
- Modeling interactions with other materials: DFT calculations have been used to explore the interaction of thioindigo with clay minerals, providing insights into the bonding mechanisms and structural features of these complexes. []
Q14: Is thioindigo stable under ambient conditions?
A14: While generally stable, thioindigo can undergo degradation under certain conditions. For instance, prolonged exposure to ozone can lead to oxidative degradation of thioindigo, yielding products like substituted isatins and anhydrides. []
Q15: What is known about the environmental fate of thioindigo?
A15: Limited information is available regarding the environmental degradation pathways and ecotoxicological effects of thioindigo. Further research is needed to assess its long-term impact on the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



